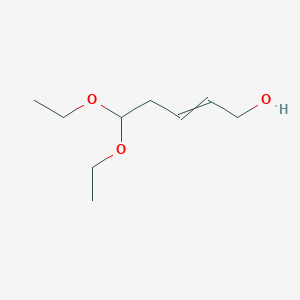
5,5-Diethoxypent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethoxypent-2-en-1-ol is an organic compound with the molecular formula C9H18O3. It is characterized by the presence of an enol group and two ethoxy groups attached to a pentene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethoxypent-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 5,5-diethoxypentanal with a suitable reducing agent to yield the desired enol. The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,5-Diethoxypent-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The enol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5,5-diethoxypentan-2-one, while reduction may produce 5,5-diethoxypentanol.
Scientific Research Applications
5,5-Diethoxypent-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 5,5-Diethoxypent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The enol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ethoxy groups can also affect the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethoxypent-2-en-1-ol: Similar structure but with methoxy groups instead of ethoxy groups.
5,5-Diethoxypent-2-en-1-one: Similar structure but with a ketone group instead of an enol group.
Uniqueness
5,5-Diethoxypent-2-en-1-ol is unique due to the presence of both enol and ethoxy groups, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
72380-59-7 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
5,5-diethoxypent-2-en-1-ol |
InChI |
InChI=1S/C9H18O3/c1-3-11-9(12-4-2)7-5-6-8-10/h5-6,9-10H,3-4,7-8H2,1-2H3 |
InChI Key |
BUMSNWIIFNJOHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC=CCO)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















